molecular formula C23H30N4O4 B2885092 N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 906150-70-7

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2885092
CAS RN: 906150-70-7
M. Wt: 426.517
InChI Key: YVURBCGLJKFUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.517. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives as Serotonin Ligands

Research indicates that arylpiperazine derivatives can exhibit high affinity for 5-HT1A serotonin sites. This suggests their potential in developing agents targeting serotonin receptors, which are crucial for various neurological and psychiatric conditions. For instance, a study demonstrated that compounds with phenyl, 2-methoxyphenyl, or 1-naphthyl groups, when substituted at the 4-position with phthalimido or benzamido groups, showed high affinity for 5-HT1A receptors. One compound, in particular, displayed an affinity higher than 5-HT, marking it as a significant agent for 5-HT1A sites (Glennon, Naiman, Lyon, & Titeler, 1988).

Linker Role in Ligands for Serotonin Receptors

Another study focused on the synthesis and evaluation of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to assess the role of linkers between the triazine moiety and an aromatic substituent in binding to the human serotonin 5-HT6 receptor. This research suggests the importance of the linker's structure in modulating receptor affinity and presents a potential lead structure for further development targeting the 5-HT6 receptor, showcasing the compound's potential as a novel ligand for serotonin receptor studies (Łażewska et al., 2019).

Potential in Vasopressin Receptor Antagonism

A study on 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives revealed their evaluation as selective antagonists for the human vasopressin V1A receptor. The research demonstrated that substituting the methoxy group at the 2-position of the 4-phenyl ring with (4-methylpiperazin-1-yl)alkoxy moieties significantly improved both affinity to hV1A and selectivity versus hV2. This highlights the compound's potential in developing therapies targeting vasopressin receptors, which play a role in water retention and blood pressure regulation (Kakefuda et al., 2002).

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26-12-14-27(15-13-26)21(17-4-8-19(30-2)9-5-17)16-24-22(28)23(29)25-18-6-10-20(31-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVURBCGLJKFUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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